molecular formula C6H10ClF2N B2952322 6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride CAS No. 2055840-65-6

6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B2952322
CAS No.: 2055840-65-6
M. Wt: 169.6
InChI Key: NTGJGSSRQVJJEJ-UHFFFAOYSA-N
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Description

6,6-Difluoro-2-azabicyclo[221]heptane hydrochloride is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride typically involves the fluorination of a suitable precursor, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The cyclization step may require specific catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and cyclization processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound can modulate enzymatic activity, receptor binding, and other biochemical processes, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

  • 6-Fluoro-2-azabicyclo[2.2.1]heptane
  • 6,6-Dichloro-2-azabicyclo[2.2.1]heptane
  • 6,6-Dibromo-2-azabicyclo[2.2.1]heptane

Comparison: Compared to its analogs, 6,6-Difluoro-2-azabicyclo[221]heptane hydrochloride exhibits unique properties due to the presence of fluorine atoms Fluorine’s high electronegativity and small size contribute to the compound’s stability and reactivity, making it distinct from its chloro and bromo counterparts

Properties

IUPAC Name

6,6-difluoro-2-azabicyclo[2.2.1]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)2-4-1-5(6)9-3-4;/h4-5,9H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGJGSSRQVJJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1NC2)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055840-65-6
Record name 6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride
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